molecular formula C15H13FN2OS B3213213 2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol CAS No. 1113014-53-1

2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol

Cat. No.: B3213213
CAS No.: 1113014-53-1
M. Wt: 288.3 g/mol
InChI Key: AMRCSPITBQTAKS-UHFFFAOYSA-N
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Description

2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol is a benzothiazole derivative with a 2-fluoroethylamine substituent on the para-position of the phenyl ring.

Properties

IUPAC Name

2-[4-(2-fluoroethylamino)phenyl]-1,3-benzothiazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2OS/c16-7-8-17-11-3-1-10(2-4-11)15-18-13-6-5-12(19)9-14(13)20-15/h1-6,9,17,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRCSPITBQTAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)O)NCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring. The introduction of the 2-fluoroethyl group can be achieved through nucleophilic substitution reactions using 2-fluoroethylamine. The final step involves the coupling of the 2-fluoroethylamino group with the benzothiazole core under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by binding to enzymes or receptors, modulating their activity. The compound’s structure allows it to interact with biological macromolecules, potentially leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol ([11C]PiB)

  • Structure : Features a methylamine group instead of 2-fluoroethylamine.
  • Applications : Widely used as a positron emission tomography (PET) tracer for Aβ plaques in AD, with high specificity and validated clinical utility .
  • Synthesis : Produced via transition-metal-free reactions using nitroso compounds and methylboronic acid, yielding 31–82% efficiency .
  • Limitations : Short half-life of carbon-11 (20 min) restricts its use to facilities with on-site cyclotrons .

Key Differences :

  • The 2-fluoroethyl group in the target compound may improve metabolic stability and allow fluorine-18 labeling (half-life: 110 min), enabling broader clinical distribution .
  • Increased lipophilicity (predicted logP ~2.5 vs. PiB’s 2.1) could enhance BBB permeability but may also elevate off-target binding .

2-(4-(Dimethylamino)phenyl)benzo[d]thiazol-6-ol (S6)

  • Structure : Contains a dimethylamine substituent.
  • Synthesis : Derived via demethylation of precursor S5 using boron tribromide, achieving 99% yield .
  • Properties: The bulkier dimethylamino group reduces binding affinity to Aβ plaques compared to PiB, as steric hindrance disrupts interaction with hydrophobic pockets in Aβ aggregates .

Comparison :

Fluorinated Analogs: [18F]FDDNP and [18F]T807

  • [18F]FDDNP: A malononitrile-derived fluorinated tracer with moderate Aβ affinity but significant off-target binding to tau and α-synuclein .

Advantages of Target Compound :

  • The benzothiazole scaffold (shared with PiB) ensures selective Aβ binding, unlike FDDNP’s promiscuity .
  • Fluorine-18 labeling would combine PiB’s specificity with the logistical benefits of fluorine-18, addressing limitations of both [11C]PiB and [18F]FDDNP .

Physicochemical and Pharmacokinetic Properties

Property Target Compound [11C]PiB S6 (Dimethylamino)
Molecular Weight ~285.3* 256.32 270.34
logP (Predicted) ~2.5 2.1 2.8
Hydrogen Bond Donors 2 2 1
BBB Penetration High (predicted) High Moderate
Radiolabeling Isotope Fluorine-18 Carbon-11 N/A

*Estimated based on structural analogs .

Research Implications and Challenges

  • Synthesis: The 2-fluoroethylamine group may require novel synthetic routes, such as alkylation of nitroso intermediates with 2-fluoroethylboronic acid, adapting methods from methylamine synthesis .
  • Binding Studies : Computational modeling suggests the fluorine atom’s electronegativity could enhance interactions with Aβ’s aromatic residues, but in vitro binding assays are needed to confirm specificity .
  • Toxicity : Fluorinated compounds often exhibit unique metabolic pathways; radiolytic decomposition studies (as seen with [18F]FDDNP) must be conducted to ensure stability .

Biological Activity

2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol, a compound with the CAS number 1113014-53-1, is part of the benzothiazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer therapy and as a fluorescent probe in biological imaging.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a 2-fluoroethylamino group, which enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula is C14H14FN2OSC_{14}H_{14}FN_2OS, and its structural characteristics can be summarized as follows:

PropertyValue
Molecular Weight282.34 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Its mechanism may involve:

  • Enzyme Inhibition : The compound may act as an inhibitor of type II topoisomerase (Topo-II), an essential enzyme in DNA replication and transcription, making it a potential candidate for cancer treatment .
  • Fluorescent Properties : Its unique photophysical properties allow it to be utilized as a fluorescent probe for imaging biological processes.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that Topo-II inhibitors can effectively induce apoptosis in cancer cells by disrupting DNA replication .

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that derivatives of this compound could inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic benefits.
  • In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and efficacy of similar benzothiazole derivatives. These studies highlighted the ability of these compounds to reduce tumor size significantly when administered at optimal dosages.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

CompoundStructure VariationBiological Activity
2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-olMethyl group instead of fluoroethylModerate anticancer activity
2-(4-(Ethylamino)phenyl)benzo[d]thiazol-6-olEthyl group instead of fluoroethylLower potency than fluoroethyl
2-(4-(Amino)phenyl)benzo[d]thiazol-6-olAmino group without fluorineLimited biological activity

The presence of the fluoroethyl group in this compound enhances its lipophilicity and selectivity towards biological targets, which may contribute to its superior efficacy compared to other derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol, and how can reaction conditions be optimized?

  • Answer: The synthesis involves multi-step reactions, including:

  • Thiazole ring formation: Condensation of substituted anilines with thiourea derivatives under acidic conditions.
  • Fluoroethylation: Introduction of the 2-fluoroethyl group via nucleophilic substitution using fluoroethanol and a base like NaH in THF (see Scheme 5 in ).
  • Protection/deprotection: Use of BBr₃ in dichloromethane (DCM) to cleave methoxy or Boc protection groups, achieving yields >90% ().
  • Purification: Column chromatography or crystallization for high purity (>95%). Optimization focuses on solvent selection (e.g., THF for fluorination), temperature control, and catalyst choice (e.g., Fe powder for reduction steps) .

Q. Which spectroscopic and computational techniques are critical for characterizing this compound’s structure and electronic properties?

  • Answer:

  • NMR (¹H/¹³C): Assigns proton environments (e.g., hydroxyl at δ 10.2 ppm, fluoroethyl signals at δ 4.5–4.7 ppm) and confirms regiochemistry.
  • High-resolution mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 317.0821).
  • Photoelectron spectroscopy: Analyzes electronic structure, particularly the anion’s stability influenced by the thiazole ring and hydroxyl group ().
  • DFT calculations: Models binding interactions with biological targets (e.g., tau fibrils) .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Answer:

  • Enzyme inhibition assays: Test against monoamine oxidases (MAOs) or kinases using fluorogenic substrates (e.g., amyloid-β aggregation assays for neurodegenerative applications).
  • Cellular uptake studies: Radiolabel with ¹¹C or ¹⁸F for PET tracer candidates, followed by autoradiography in neuronal cell lines ( ).
  • Tau binding assays: Competitive binding with ¹¹C-PBB3 in postmortem Alzheimer’s brain sections ( ) .

Advanced Research Questions

Q. How does the 2-fluoroethylamino substituent impact blood-brain barrier (BBB) penetration and metabolic stability compared to methylamino analogs?

  • Answer:

  • BBB penetration: The fluoroethyl group enhances lipophilicity (logP ~2.8 vs. 2.2 for methylamino analogs), improving BBB traversal ( ).
  • Metabolic stability: Fluoroethyl groups reduce first-pass metabolism by cytochrome P450 enzymes, as seen in ¹¹C-PBB3 studies, where methylamino analogs produce brain-penetrating radiometabolites ().
  • Experimental validation: Use LC-MS/MS to quantify plasma metabolites in rodent models and compare with PET imaging data .

Q. What strategies resolve contradictions in tau-binding affinity data between in vitro and in vivo studies?

  • Answer:

  • Pharmacokinetic modeling: Adjust for off-target binding (e.g., MAO-B) using compartmental analysis of PET data.
  • Postmortem validation: Correlate in vivo PET signals with immunohistochemistry in the same subject ( ).
  • Isomer control: Monitor photoisomerization (e.g., EZ transitions in PBB3 derivatives) via HPLC under light-protected conditions ( ) .

Q. Which radiochemical modifications improve in vivo stability while retaining tau specificity?

  • Answer:

  • Deuterium labeling: Replace labile hydrogens (e.g., hydroxyl groups) to slow metabolism.
  • Alternate radionuclides: Substitute ¹⁸F for ¹¹C to extend half-life (t₁/₂ = 110 min vs. 20 min) and improve signal-to-noise ratios.
  • Prodrug design: Mask the hydroxyl group with acetyl-protected analogs, cleaved enzymatically in the brain () .

Q. How do electronic perturbations in the benzothiazole core influence binding to tau protein isoforms?

  • Answer:

  • SAR studies: Introduce electron-withdrawing groups (e.g., -NO₂) at position 4 to enhance π-stacking with tau’s β-sheet regions.
  • Crystallography: Resolve co-crystal structures with recombinant tau fibrils (e.g., K18 isoform) to map binding pockets.
  • Fluorescence polarization: Quantify affinity shifts (ΔKd) upon core modifications () .

Methodological Considerations

  • Data Reproducibility: Standardize synthesis protocols (e.g., inert atmosphere for fluoroethylation) and validate purity via orthogonal methods (HPLC + NMR).
  • Ethical Compliance: Adhere to guidelines for radiochemical use (e.g., ICRP) and in vivo studies ( ).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol
Reactant of Route 2
2-(4-((2-Fluoroethyl)amino)phenyl)benzo[d]thiazol-6-ol

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